molecular formula C28H24O6 B2713562 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 610763-36-5

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B2713562
CAS No.: 610763-36-5
M. Wt: 456.494
InChI Key: DOUSKSVPHNNQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a chromen-4-one derivative characterized by a unique structural framework. Its core structure includes a chromen-4-one scaffold substituted at position 3 with a 3,4-dihydro-2H-benzo[b][1,4]dioxepin moiety (a seven-membered oxygen-containing heterocycle), an ethyl group at position 6, and a 2-oxo-2-phenylethoxy group at position 6.

Properties

CAS No.

610763-36-5

Molecular Formula

C28H24O6

Molecular Weight

456.494

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one

InChI

InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3

InChI Key

DOUSKSVPHNNQKP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Synthesis of the Chromenone Core: The chromenone core is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the benzodioxepin and chromenone intermediates through etherification or esterification reactions, using reagents like ethyl bromoacetate and phenylacetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal positions, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Introduction of various functional groups (e.g., halides, amines).

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to natural products. It could be investigated for potential anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it might interact with biological macromolecules in unique ways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Antioxidant Activity: The compound could scavenge free radicals, protecting cells from oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Position 3 Substituent Position 6 Substituent Position 7 Substituent Additional Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 3,4-dihydro-2H-benzo[b][1,4]dioxepin Ethyl 2-oxo-2-phenylethoxy None C₂₈H₂₄O₆ 468.49*
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one 2,3-dihydro-1,4-benzodioxin None Isopropoxy Methyl (position 2) C₂₀H₁₈O₅ 338.35
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one 2,3-dihydro-1,4-benzodioxin Ethyl Isopropoxy Trifluoromethyl (position 2) C₂₃H₂₂F₃O₅ 444.41
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 2,3-dihydro-1,4-benzodioxin None Hydroxy Methyl (position 2) C₁₈H₁₄O₅ 310.30
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 3,4-dihydro-2H-1,5-benzodioxepin Ethyl 3-methoxybenzoate Methyl (position 2) C₂₉H₂₆O₇ 486.51

*Calculated based on molecular formula.

Key Observations:

Ring Systems: The target compound features a seven-membered 3,4-dihydro-2H-benzo[b][1,4]dioxepin at position 3, whereas analogs , and have six-membered 2,3-dihydro-1,4-benzodioxin rings. Compound shares a benzodioxepin ring but differs in substitution pattern (1,5-dioxepin vs. 1,4-dioxepin in the target).

Substituent Effects :

  • The 2-oxo-2-phenylethoxy group at position 7 in the target compound introduces a ketone and phenyl group, likely increasing lipophilicity compared to the isopropoxy group in and or the hydroxy group in . This could reduce aqueous solubility but improve membrane permeability .
  • The ethyl group at position 6 (shared with and ) adds steric bulk, which may influence steric interactions in biological systems compared to unsubstituted analogs like and .

Pharmacological Inferences :

  • Compounds with hydroxy or isopropoxy groups at position 7 (e.g., ) may exhibit higher aqueous solubility, as seen in analogs with bioavailability scores of 0.55–0.56 .
  • The trifluoromethyl group in enhances metabolic stability and electronegativity, a feature absent in the target compound.

Biological Activity

The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity, featuring multiple functional groups and aromatic rings, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22O5C_{21}H_{22}O_5, with a molecular weight of approximately 358.39 g/mol. The presence of a chromenone moiety combined with a benzo[b][1,4]dioxepin structure contributes to its unique chemical reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 18 µM against HCT-116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-720Doxorubicin15
HCT-11618Doxorubicin12

These results suggest that the compound may serve as a lead for the development of new anticancer agents.

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This is mediated through:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Activation of Caspases : Increased levels of activated caspases were observed in treated cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cytotoxicity.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest neuroprotective effects against neurodegenerative diseases like Alzheimer's:

  • Target Enzyme : Glycogen synthase kinase 3 beta (GSK-3β).
  • Inhibition Activity : The compound exhibited an IC50 value of 1.6 µM for GSK-3β inhibition in vitro.

This inhibition is crucial as GSK-3β is involved in tau phosphorylation and amyloid precursor protein processing, both implicated in Alzheimer’s pathology.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same structural family:

  • Study on Related Chromenones :
    • A series of chromenone derivatives were synthesized and tested for their anticancer activity.
    • Notably, compounds with similar structural motifs displayed enhanced potency against MCF-7 cells.
  • Neuroprotective Screening :
    • Compounds resembling the target structure were evaluated for their ability to cross the blood-brain barrier.
    • In vivo studies indicated that certain derivatives improved cognitive function in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.